molecular formula C21H29N3O4S B11442706 Dimethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]terephthalate

Dimethyl 2-[(1,4'-bipiperidin-1'-ylcarbonothioyl)amino]terephthalate

Cat. No.: B11442706
M. Wt: 419.5 g/mol
InChI Key: AYTMKYBSKAJECD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-DIMETHYL 2-({[1,4’-BIPIPERIDINE]-1’-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is a complex organic compound with a unique structure that includes a bipiperidine moiety and a benzene ring substituted with carboxylate groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-DIMETHYL 2-({[1,4’-BIPIPERIDINE]-1’-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE typically involves multiple steps:

    Formation of the bipiperidine moiety: This can be achieved through the cyclization of appropriate diamines under controlled conditions.

    Attachment of the carbothioyl group: This step involves the reaction of the bipiperidine with a thiocarbonyl reagent.

    Coupling with the benzene ring: The final step involves the esterification of the benzene ring with the bipiperidine-carbothioyl intermediate under acidic or basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

1,4-DIMETHYL 2-({[1,4’-BIPIPERIDINE]-1’-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Conditions for substitution reactions vary depending on the desired substituent but often involve the use of strong acids or bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure may allow it to interact with biological macromolecules, making it a candidate for drug development.

    Medicine: Its potential therapeutic properties could be explored for the treatment of various diseases.

    Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1,4-DIMETHYL 2-({[1,4’-BIPIPERIDINE]-1’-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE involves its interaction with molecular targets such as enzymes or receptors. The bipiperidine moiety may allow the compound to bind to specific sites on these targets, modulating their activity. The exact pathways involved would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2,2’-bipyridine-4,4’-dicarboxylate: This compound shares a similar bipyridine structure but lacks the bipiperidine and carbothioyl groups.

    Dimethyl biphenyl-4,4’-dicarboxylate: Similar in having a biphenyl core but differs in the functional groups attached.

Uniqueness

1,4-DIMETHYL 2-({[1,4’-BIPIPERIDINE]-1’-CARBOTHIOYL}AMINO)BENZENE-1,4-DICARBOXYLATE is unique due to its combination of a bipiperidine moiety with a benzene ring substituted with carboxylate groups. This unique structure may confer specific properties that are not present in similar compounds, such as enhanced binding affinity to certain biological targets or improved material properties.

Properties

Molecular Formula

C21H29N3O4S

Molecular Weight

419.5 g/mol

IUPAC Name

dimethyl 2-[(4-piperidin-1-ylpiperidine-1-carbothioyl)amino]benzene-1,4-dicarboxylate

InChI

InChI=1S/C21H29N3O4S/c1-27-19(25)15-6-7-17(20(26)28-2)18(14-15)22-21(29)24-12-8-16(9-13-24)23-10-4-3-5-11-23/h6-7,14,16H,3-5,8-13H2,1-2H3,(H,22,29)

InChI Key

AYTMKYBSKAJECD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C(=O)OC)NC(=S)N2CCC(CC2)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.